molecular formula C12H13F2NO4 B2729554 2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2138217-50-0

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2729554
CAS RN: 2138217-50-0
M. Wt: 273.236
InChI Key: WVNSSQBXPOQLQR-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in various conditions such as arthritis, gout, and menstrual cramps. Diflunisal is a salicylate derivative that inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that cause pain, inflammation, and fever.

Scientific Research Applications

Development of Fluorescence Probes for Reactive Oxygen Species Detection

Researchers have designed and synthesized novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino counterpart, for selectively detecting highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. These compounds, upon reacting with hROS, yield a strongly fluorescent compound, fluorescein, indicating their potential utility in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Advancements in Organic Synthesis Methodologies

The compound has been involved in studies on regiocontrol by fluorine in the synthesis of various organic compounds. For instance, research on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines has demonstrated the influence of fluorine in directing the synthesis of 4-methoxycarbonyl derivatives, indicating the strategic use of fluorine for regioselective synthesis in organic chemistry (Thornton & Jarman, 1990).

Studies on Complexation and Reaction Mechanisms

Research has also been conducted on the complexation of aromatic carboxylic acids and their conjugate bases by β-cyclodextrins monosubstituted with linear and cyclic alkyl triamines. These studies provide insights into the charge, hydrophobicity, and stereochemistry factors influencing host-guest complex stability, valuable for understanding molecular recognition and self-assembly processes (Kean et al., 1999).

properties

IUPAC Name

2,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)5-4-6(8(9)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNSSQBXPOQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

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